Etelcalcetide is a synthetic peptide calcimimetic agent [ [] ] designed for the treatment of secondary hyperparathyroidism (SHPT) [ [] ]. This condition is a major complication associated with chronic kidney disease, especially in patients undergoing hemodialysis [ [] ]. Etelcalcetide functions as an allosteric activator of the calcium-sensing receptor (CaSR) [ [] ], mimicking the effects of calcium on this receptor [ [] ]. Unlike the first-generation calcimimetic cinacalcet, which is administered orally, etelcalcetide is delivered intravenously [ [], [] ]. This mode of administration allows for improved adherence to therapy, particularly in patients who struggle with oral medications [ [] ].
Further research is needed to explore the long-term efficacy and safety of etelcalcetide, particularly its impact on clinical outcomes such as cardiovascular events, fractures, and mortality [ [], [] ]. Additionally, more research is needed to evaluate the potential benefits of etelcalcetide in specific patient populations, such as those with diabetes [ [], [] ]. Investigating the potential synergistic effects of etelcalcetide with other therapies, such as vitamin D analogs, is another area of interest [ [] ]. Further research into the effects of etelcalcetide on bone quality and its potential to mitigate bone disease associated with SHPT is also warranted [ [] ].
Etelcalcetide was developed as a novel therapeutic agent to manage elevated parathyroid hormone levels in patients with renal insufficiency. It falls under the classification of calcimimetics, which are compounds that mimic the action of calcium on tissues, particularly in the parathyroid glands . The compound is synthesized through advanced peptide chemistry techniques, which allow for precise control over its molecular structure.
The synthesis of Etelcalcetide involves several key steps using solid-phase peptide synthesis techniques. The process typically includes:
This method emphasizes green chemistry principles by avoiding harmful reagents, resulting in higher yields and purity levels (80% to 90%) without extensive purification processes .
The molecular formula of Etelcalcetide is , with a molecular weight of approximately 688.96 g/mol. Its structure consists of a cyclic backbone formed by d-amino acids, which enhances its stability and bioactivity compared to traditional l-amino acid peptides . The presence of d-amino acids contributes to its resistance to enzymatic degradation, allowing for prolonged therapeutic effects.
Etelcalcetide undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
Etelcalcetide acts as an agonist for the calcium-sensing receptor located on parathyroid cells. By binding to this receptor, it mimics the effects of calcium ions, leading to decreased secretion of parathyroid hormone. This mechanism helps regulate calcium homeostasis in patients with chronic kidney disease, where parathyroid hormone levels are often elevated due to impaired renal function . Clinical studies have demonstrated significant reductions in parathyroid hormone levels following Etelcalcetide administration.
Etelcalcetide exhibits several notable physical and chemical properties:
These properties are critical for its formulation into injectable forms used in clinical settings.
Etelcalcetide is primarily utilized in clinical settings for managing secondary hyperparathyroidism in patients undergoing dialysis due to chronic kidney disease. Its ability to lower parathyroid hormone levels effectively makes it an essential therapeutic option for preventing complications related to mineral bone disorders in this patient population . Additionally, ongoing research explores its potential applications in other conditions related to calcium dysregulation.
SHPT evolves through multifactorial pathways as renal function declines:
Phosphate Retention and FGF23-Klotho Axis Dysregulation:Reduced glomerular filtration in early CKD impairs phosphate excretion. Rising serum phosphate stimulates fibroblast growth factor 23 (FGF23) secretion from osteocytes. FGF23 promotes phosphaturia and suppresses renal 1α-hydroxylase, reducing active vitamin D (calcitriol) synthesis. Concurrently, renal Klotho expression decreases, limiting FGF23 receptor binding and accelerating FGF23 resistance. This culminates in hyperphosphatemia and hypocalcemia, triggering PTH secretion [2] [7].
Vitamin D Deficiency and Parathyroid Gland Hyperplasia:Calcitriol deficiency impairs intestinal calcium absorption and fails to suppress parathyroid hormone (PTH) gene transcription. Chronic stimulation induces parathyroid hyperplasia—initially diffuse (polyclonal), then nodular (monoclonal). Hyperplastic glands exhibit downregulated vitamin D receptors (VDR) and CaSRs, rendering them resistant to feedback inhibition [2] [4] [7].
Skeletal Resistance and Bone Turnover Abnormalities:Uremia induces skeletal resistance to PTH via Wnt/β-catenin pathway repression. Elevated sclerostin and Dickkopf-1 inhibit osteoblast activity, contributing to low-turnover bone disease. As CKD progresses, sustained high PTH overcomes resistance, causing high-turnover osteitis fibrosa. Both extremes correlate with fracture risk [6] [7].
Table 1: Key Biomarker Abnormalities in CKD-MBD Progression
CKD Stage | PTH | Phosphate | Calcitriol | FGF23 | Bone Turnover |
---|---|---|---|---|---|
Early (G3a) | Normal ↔ ↑ | Normal | Normal ↔ ↓ | ↑↑ | Adynamic/Low |
Moderate (G3b-G4) | ↑↑ | Normal ↔ ↑ | ↓↓ | ↑↑↑ | Mixed |
Severe (G5) | ↑↑↑ | ↑↑ | ↓↓↓ | ↑↑↑↑ | High (Osteitis Fibrosa) |
The CaSR is a G-protein-coupled receptor expressed on parathyroid chief cells. Its activation inhibits PTH secretion and parathyroid hyperplasia. Etelcalcetide’s unique mechanism leverages this pathway:
Molecular Mechanism of Etelcalcetide:Etelcalcetide is a synthetic D-amino acid octapeptide that covalently binds CaSR’s extracellular cysteine-482 residue via disulfide linkage. This reversible allosteric modification enhances CaSR sensitivity to extracellular calcium, suppressing PTH secretion within minutes. Unlike oral calcimimetics (e.g., cinacalcet), Etelcalcetide’s D-amino acid backbone confers protease resistance, enabling intravenous administration [3] [5].
Suppression of Parathyroid Hyperplasia:Preclinical studies show Etelcalcetide upregulates CaSR, VDR, and FGFR1 expression in parathyroid tissue. In adenine-fed rats, thrice-weekly dosing reduced parathyroid gland weight by 32% and reversed histological hyperplasia. This correlates with human trials where 68.2% of hemodialysis patients achieved >30% PTH reduction versus 57.7% with cinacalcet [5] [6].
Systemic Effects on Mineral Metabolism:Etelcalcetide reduces serum PTH by 40–49% within 12 weeks, lowering levels from 948 pg/mL to 566 pg/mL in real-world studies. Concurrently, it:
Table 2: Etelcalcetide vs. Key SHPT Therapeutic Approaches
Mechanism | Etelcalcetide | Vitamin D Analogs | Phosphate Binders |
---|---|---|---|
Primary Target | CaSR (allosteric activation) | VDR activation | Intestinal phosphate binding |
PTH Reduction | 40–49% | 20–30% | Indirect (↓PO₄) |
Phosphate Effect | ↓ (45% achieve ≤5.5 mg/dL) | ↑ (Risk of hypercalcemia) | ↓↓ |
Hyperplasia Impact | Reverses glandular hyperplasia | Minimal | None |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7